1,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a complex organic compound notable for its structural features and potential applications in medicinal chemistry. This compound belongs to the indazole family, which is characterized by a five-membered aromatic ring containing two nitrogen atoms. The inclusion of a dioxaborolane moiety enhances its reactivity and utility in various chemical transformations.
This compound can be classified as an indazole derivative with a boron-containing functional group. Indazoles are often studied for their biological activities, including anti-cancer properties and effects on various signaling pathways. The presence of the boron group suggests potential applications in cross-coupling reactions and as intermediates in organic synthesis .
The synthesis of 1,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves multi-step organic reactions. Common methods include:
The synthesis may involve techniques such as:
The molecular structure of 1,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole can be represented as follows:
This indicates a molecular weight of approximately 275.24 g/mol.
Key structural features include:
The compound can participate in several significant chemical reactions:
These reactions are facilitated by the compound's electronic structure and steric properties provided by the bulky tetramethyl groups .
The mechanism of action for compounds like 1,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole often involves:
Research has indicated that certain indazole derivatives exhibit activity against hypoxia-inducible factors (HIFs), which are crucial in cancer biology .
Relevant data from studies indicate that the compound maintains structural integrity during various synthetic transformations .
The synthesis of 1,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole relies on strategic incorporation of boron into the indazole scaffold. Two primary methodologies dominate:
Table 1: Comparison of Boronation Methods
Method | Catalyst System | Solvent | Temperature | Yield |
---|---|---|---|---|
Miyaura Borylation | Pd(OAc)₂/dppf | Dimethylformamide | 80–90°C | 70–85% |
Hydroboration-Alkynyl | 9-BBN | Hexane | Reflux | 60–75% |
Optimization focuses on suppressing protodeboronation by controlling stoichiometry (limiting B₂pin₂ excess to ≤1.3 eq.) and excluding protic solvents during boron transfer [6] [7].
Regioselectivity challenges arise from indazole’s tautomeric equilibrium (1H vs. 2H-forms) and competing N/C-site reactivities:
Table 2: Regioselectivity Control via Substituent Effects
Indazole Precursor | Directing Group | Borylation Position | Selectivity |
---|---|---|---|
6-Methyl-3-iodo-1H-indazole | 6-Methyl | C5 | >20:1 (C5/C4) |
1,6-Dimethylindazole | None | C4/C5 mixture | ~3:1 |
Dual-functionalization sequences (e.g., methylation → halogenation → borylation) are critical to avoid N-alkylation side products during boronic ester installation [4] [7].
This compound serves as a key Suzuki-Miyaura coupling precursor, requiring tailored catalysts for optimal cross-coupling:
Notably, ionic liquid additives (e.g., 1-n-butyl-3-methylimidazolium tetrafluoroborate) stabilize palladium(0) intermediates, minimizing nanoparticle aggregation and enabling catalyst recycling [4].
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0